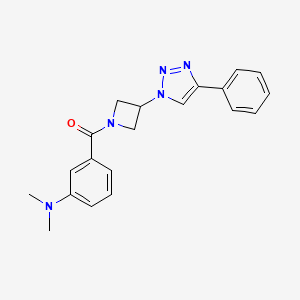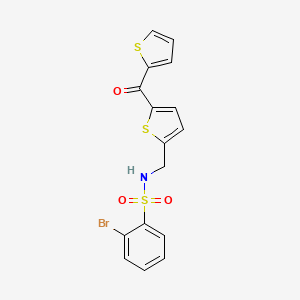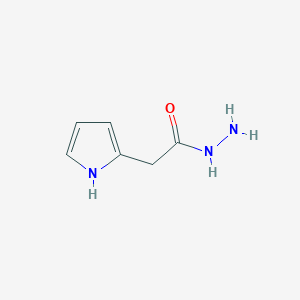
2-(1H-pyrrol-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrrol-2-yl)acetohydrazide, also known as PAH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative of pyrrole, which is a heterocyclic aromatic organic compound. PAH has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 2-(1H-pyrrol-2-yl)acetohydrazide is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of MMP-9, which is an enzyme involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
2-(1H-pyrrol-2-yl)acetohydrazide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, and to reduce the levels of oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells, and to inhibit tumor growth in animal models. Additionally, it has been found to have anti-viral properties, and to inhibit the replication of a variety of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-pyrrol-2-yl)acetohydrazide in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs. Additionally, it has been found to have anti-viral properties, which could be useful in the development of new anti-viral drugs.
One limitation of using 2-(1H-pyrrol-2-yl)acetohydrazide in lab experiments is its potential toxicity. Studies have shown that high doses of 2-(1H-pyrrol-2-yl)acetohydrazide can be toxic to cells, and can cause liver and kidney damage in animal models. Additionally, the mechanism of action of 2-(1H-pyrrol-2-yl)acetohydrazide is not fully understood, which makes it difficult to predict its potential side effects.
Orientations Futures
There are several future directions for the study of 2-(1H-pyrrol-2-yl)acetohydrazide. One area of research could be the development of new anti-inflammatory drugs based on the structure of 2-(1H-pyrrol-2-yl)acetohydrazide. Another area of research could be the development of new anti-cancer drugs based on the anti-tumor properties of 2-(1H-pyrrol-2-yl)acetohydrazide. Additionally, further research could be done to elucidate the mechanism of action of 2-(1H-pyrrol-2-yl)acetohydrazide, and to determine its potential side effects. Finally, the anti-viral properties of 2-(1H-pyrrol-2-yl)acetohydrazide could be further explored, with the goal of developing new anti-viral drugs.
Méthodes De Synthèse
2-(1H-pyrrol-2-yl)acetohydrazide can be synthesized using a variety of methods. One common method is the reaction of pyrrole-2-carboxylic acid with hydrazine hydrate in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield 2-(1H-pyrrol-2-yl)acetohydrazide. Another method involves the reaction of pyrrole-2-carboxylic acid with hydrazine hydrate in the presence of thionyl chloride, followed by treatment with acetic acid. This method yields 2-(1H-pyrrol-2-yl)acetohydrazide with a higher purity.
Applications De Recherche Scientifique
2-(1H-pyrrol-2-yl)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of anti-inflammatory drugs. 2-(1H-pyrrol-2-yl)acetohydrazide has been found to have potent anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Another area of research has been in the field of anti-tumor drugs. 2-(1H-pyrrol-2-yl)acetohydrazide has been found to have anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce apoptosis in cancer cells, and to inhibit tumor growth in animal models.
2-(1H-pyrrol-2-yl)acetohydrazide has also been studied for its potential anti-viral properties. It has been found to inhibit the replication of a variety of viruses, including HIV, hepatitis B, and influenza A.
Propriétés
IUPAC Name |
2-(1H-pyrrol-2-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-9-6(10)4-5-2-1-3-8-5/h1-3,8H,4,7H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABDQTPEVHGGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-2-yl)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

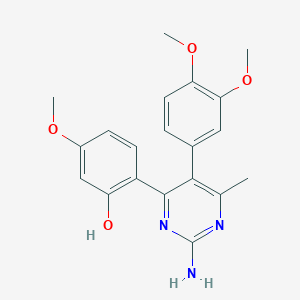
![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2825329.png)
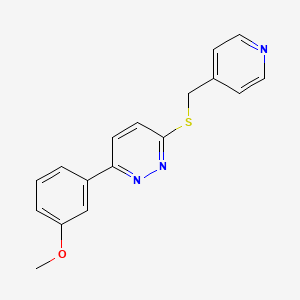
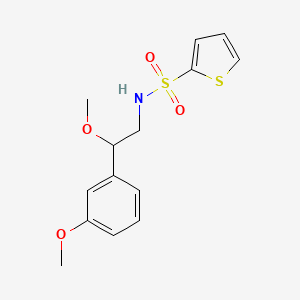
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2825332.png)
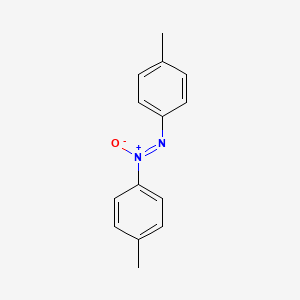
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2825338.png)
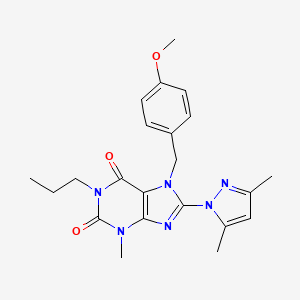
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2825341.png)
![4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2825343.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2825345.png)
![1,6-dimethyl-4-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2825347.png)
